molecular formula C23H27N3O2S2 B11532217 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11532217
M. Wt: 441.6 g/mol
InChI Key: SUMKUDWQNCAEFW-LFVJCYFKSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a heptyloxyphenyl group, and an acetohydrazide moiety, which collectively contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with 2-(heptyloxy)benzaldehyde under acidic conditions to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide moiety to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, while the hydrazide moiety can form covalent bonds with enzyme active sites, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the heptyloxyphenyl group, resulting in different chemical properties and reactivity.

    2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Similar structure but with a thioether linkage instead of a sulfanyl group.

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(heptyloxy)phenyl]methylidene]acetohydrazide is unique due to the presence of the heptyloxyphenyl group, which enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C23H27N3O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-heptoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H27N3O2S2/c1-2-3-4-5-10-15-28-20-13-8-6-11-18(20)16-24-26-22(27)17-29-23-25-19-12-7-9-14-21(19)30-23/h6-9,11-14,16H,2-5,10,15,17H2,1H3,(H,26,27)/b24-16+

InChI Key

SUMKUDWQNCAEFW-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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